molecular formula C12H19O3P B13689374 Diethyl (2,6-dimethylphenyl)phosphonate CAS No. 54057-96-4

Diethyl (2,6-dimethylphenyl)phosphonate

Cat. No.: B13689374
CAS No.: 54057-96-4
M. Wt: 242.25 g/mol
InChI Key: IPISPMAJECXABQ-UHFFFAOYSA-N
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Description

Diethyl (2,6-dimethylphenyl)phosphonate is an organophosphorus compound with the molecular formula C12H19O3P. It is a phosphonate ester derived from 2,6-dimethylphenol and diethyl phosphite.

Preparation Methods

Synthetic Routes and Reaction Conditions

Diethyl (2,6-dimethylphenyl)phosphonate can be synthesized through several methods. One common approach involves the reaction of 2,6-dimethylphenol with diethyl phosphite in the presence of a base, such as sodium hydride or potassium carbonate. The reaction typically proceeds under reflux conditions, and the product is purified by distillation or recrystallization .

Industrial Production Methods

Industrial production of this compound often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Catalysts, such as palladium or copper complexes, may be used to facilitate the reaction and improve selectivity .

Chemical Reactions Analysis

Types of Reactions

Diethyl (2,6-dimethylphenyl)phosphonate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include phosphonic acids, phosphine oxides, and various substituted phosphonates, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

Diethyl (2,6-dimethylphenyl)phosphonate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of diethyl (2,6-dimethylphenyl)phosphonate involves its interaction with molecular targets through its phosphonate group. This group can form strong bonds with metal ions and enzymes, inhibiting their activity. The compound can also undergo hydrolysis to release phosphonic acid derivatives, which can further interact with biological targets .

Comparison with Similar Compounds

Similar Compounds

  • Diethyl phenylphosphonate
  • Diethyl (2,4-dimethylphenyl)phosphonate
  • Diethyl (3,5-dimethylphenyl)phosphonate

Uniqueness

Diethyl (2,6-dimethylphenyl)phosphonate is unique due to the specific positioning of the methyl groups on the phenyl ring, which can influence its reactivity and interaction with other molecules. This structural feature can lead to differences in its chemical behavior and applications compared to other similar phosphonates .

Properties

CAS No.

54057-96-4

Molecular Formula

C12H19O3P

Molecular Weight

242.25 g/mol

IUPAC Name

2-diethoxyphosphoryl-1,3-dimethylbenzene

InChI

InChI=1S/C12H19O3P/c1-5-14-16(13,15-6-2)12-10(3)8-7-9-11(12)4/h7-9H,5-6H2,1-4H3

InChI Key

IPISPMAJECXABQ-UHFFFAOYSA-N

Canonical SMILES

CCOP(=O)(C1=C(C=CC=C1C)C)OCC

Origin of Product

United States

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